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molecular formula C9H11NO B1620460 Ethyl benzimidate CAS No. 825-60-5

Ethyl benzimidate

Cat. No. B1620460
M. Wt: 149.19 g/mol
InChI Key: CQBWPUJYGMSGDU-UHFFFAOYSA-N
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Patent
US06632954B2

Procedure details

567 mg (3.6 mmol) of L-serine methyl ester hydrochloride are dissolved in 0.5 ml of water, and 610 mg (3.6 mmol) of ethyl benzimidate in 10 ml of dichloromethane are added thereto. After 48 h at reflux, the mixture is concentrated to a volume of 50 ml of dichloromethane and washed with NaHCO3 (3×10 ml), and the aqueous phase is extracted with ethyl acetate (2×10 ml). Column chromatography (15×5 cm, hexane/ethyl acetate 1:1) yields 3.0 g of A2a (91% of theory).
Quantity
567 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=[O:9])[C@H:5](CO)N.[C:10](=[NH:20])([O:17][CH2:18][CH3:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O.ClCCl>[C:11]1([C:10]2[O:17][CH2:18][CH:19]([CH2:5][C:4]([OH:9])=[O:3])[N:20]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
567 mg
Type
reactant
Smiles
Cl.COC([C@@H](N)CO)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
610 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(OCC)=N
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 48 h at reflux
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to a volume of 50 ml of dichloromethane
WASH
Type
WASH
Details
washed with NaHCO3 (3×10 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (2×10 ml)
CUSTOM
Type
CUSTOM
Details
Column chromatography (15×5 cm, hexane/ethyl acetate 1:1) yields 3.0 g of A2a (91% of theory)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1OCC(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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